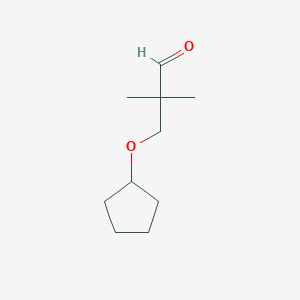

3-(Cyclopentyloxy)-2,2-dimethylpropanal

CAS No.:

Cat. No.: VC18264588

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 3-cyclopentyloxy-2,2-dimethylpropanal |

| Standard InChI | InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3 |

| Standard InChI Key | UHUNHBHNRSNMIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(COC1CCCC1)C=O |

Introduction

3-(Cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by its unique structural features and functional properties. Its molecular formula is C10H18O, and it has a molecular weight of 154.25 g/mol. The compound is primarily used as a research chemical and serves as a building block for various chemical syntheses.

Applications

The primary utility of 3-(Cyclopentyloxy)-2,2-dimethylpropanal lies in its role as a synthetic intermediate:

-

Chemical Synthesis: It is used in the development of complex organic molecules.

-

Pharmaceutical Research: The compound may serve as a precursor for biologically active molecules.

-

Material Science: Its structural features make it suitable for creating specialized polymers or materials.

Synthesis

The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanal typically involves:

-

Formation of the ether bond by reacting cyclopentanol with an appropriate alkylating agent.

-

Introduction of the aldehyde group through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other mild oxidants.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical environments of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects functional groups like aldehydes (C=O stretch).

Safety Considerations

Handling aldehydes requires caution due to their potential irritant properties:

-

Use protective equipment such as gloves and goggles.

-

Work in well-ventilated areas or fume hoods to avoid inhalation exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume